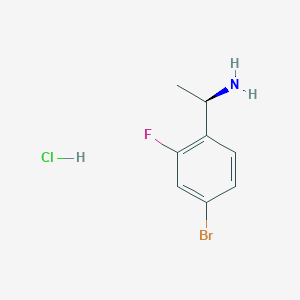

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Descripción

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS: 1311254-85-9) is a chiral amine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring. The compound’s R-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical research. Its molecular formula is C₈H₉BrClFN, with a molar mass of 254.53 g/mol .

Propiedades

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-bromo-2-fluoroacetophenone.

Reduction: The ketone group of 4-bromo-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Major Products Formed

Substitution: Products include various substituted phenyl ethanamines.

Oxidation: Products include imines, nitriles, and other oxidized derivatives.

Reduction: Products include alkanes and alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in the development of new chemical entities .

Research indicates that this compound exhibits potential biological activity, particularly in modulating neurotransmitter systems. The halogen substituents may enhance binding affinity to specific receptors or enzymes, influencing pharmacological effects.

Potential Biological Targets:

- Neurotransmitter Receptors: Studies suggest interactions with serotonin and dopamine receptors, which could lead to therapeutic effects in treating neurological disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, especially as a precursor in drug development. Its unique substitution pattern is thought to confer distinct pharmacological properties that could be beneficial in treating various diseases .

Case Studies

Case Study 1: Antitrypanosomal Activity

In a study focusing on the treatment of human African trypanosomiasis, derivatives of compounds similar to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine were evaluated for their efficacy against Trypanosoma brucei. The results demonstrated significant biological activity, leading to the identification of promising leads for drug development .

Case Study 2: Kinase Inhibition

Another study investigated the compound's role as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). The findings indicated that modifications of the compound could enhance its potency as a kinase inhibitor, suggesting potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its substitution pattern and enantiomeric form. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Related Compounds

Physicochemical and Stereochemical Properties

Enantiomeric Specificity: The R-configuration differentiates it from S-enantiomers (e.g., CAS 1624261-91-1), which could exhibit divergent binding affinities in chiral environments . High enantiomeric purity (>97% ee) is noted for analogs like (R)-1-(4-bromophenyl)ethylamine HCl, emphasizing the importance of stereochemistry in applications .

Solubility and Stability: Fluorinated analogs (e.g., the target compound) may exhibit lower aqueous solubility compared to non-fluorinated derivatives due to increased hydrophobicity . Storage conditions (e.g., 2–8°C for CAS 1624261-91-1) suggest sensitivity to temperature, a trait shared with the target compound .

Actividad Biológica

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFN and a molecular weight of approximately 218.07 g/mol. The compound features a chiral center, which contributes to its biological activity through stereoselective interactions with biological targets.

The compound acts primarily as a ligand for various neurotransmitter receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity to these receptors, which may include serotonin and dopamine receptors. This modulation can lead to various physiological effects, making it a candidate for treating neurological disorders.

Neurotransmitter Interaction

Research indicates that this compound is investigated for its potential to interact with neurotransmitter systems. This interaction may influence mood regulation and cognitive functions, suggesting its utility in treating conditions such as depression or anxiety disorders.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies have shown that derivatives of phenylethylamines, including this compound, exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of this compound

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine on serotonin receptors, researchers found that the compound significantly increased serotonin levels in vitro. This effect was attributed to its high binding affinity for the receptor sites, suggesting potential applications in mood disorders .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The study employed various concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results that warrant further exploration in clinical settings .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

Answer:

The compound is typically synthesized via reductive amination of the corresponding ketone precursor, 4-bromo-2-fluorophenylacetone, using a chiral amine source or resolving agents to achieve the (R)-enantiomer. For example, microwave-assisted reductive amination (Table 6 in ) with sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) can enhance reaction efficiency. Enantiomeric purity is often achieved through chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution .

Advanced: How can researchers optimize enantiomeric excess (ee) during synthesis to minimize racemization?

Answer:

Key strategies include:

- Chiral auxiliaries : Use of (R)-specific catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation.

- Low-temperature protocols : Reducing thermal exposure during amination or purification steps.

- In-line monitoring : Employing polarimetry or chiral HPLC (e.g., Chiralpak® IA column) to track ee in real-time.

Contradictions in ee values across studies may arise from differing chromatographic conditions or kinetic resolution biases, necessitating validation via X-ray crystallography (e.g., SHELXL refinement) to confirm absolute configuration .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H/C NMR (e.g., δ ~1.4 ppm for the chiral methyl group; coupling patterns for fluorine and bromine substituents).

- HPLC-MS : To assess purity and molecular ion peaks ([M+H]+ ~264.5 m/z).

- X-ray crystallography : SHELX programs ( ) resolve crystal packing and confirm stereochemistry. ORTEP-3 ( ) visualizes thermal ellipsoids for structural validation .

Advanced: How should researchers address discrepancies in crystallographic data, such as conflicting space group assignments?

Answer:

- Data reprocessing : Re-analyze raw diffraction data using multiple software (e.g., SHELXD for phase solution, Olex2 for model building).

- Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands to refine twinning fractions.

- Cross-validation : Compare with structurally analogous compounds (e.g., ’s 4-bromo-2-fluorobenzylamine hydrochloride) to identify systematic errors .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the amine hydrochloride.

- Decomposition risks : Exposure to moisture or light may cause racemization or bromine-ligand dissociation. Stability assays via TGA/DSC (e.g., mp ~249–254°C, ) confirm thermal thresholds .

Advanced: How is this compound utilized in medicinal chemistry research, particularly in lead optimization?

Answer:

- Pharmacophore modeling : The bromo-fluoroaryl group enhances target binding (e.g., kinase inhibitors), while the chiral amine serves as a hydrogen-bond donor.

- SAR studies : Derivatives (e.g., ’s trifluoromethoxy analog) are synthesized to explore steric and electronic effects on potency.

- In vivo profiling : Isotopic labeling (e.g., F for PET imaging) tracks biodistribution, requiring rigorous chiral stability testing .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (amine hydrochloride is irritant).

- Ventilation : Use fume hoods due to potential bromine vapor release during decomposition.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

- DFT calculations : Simulate transition states for nucleophilic attacks (e.g., SNAr at the 4-bromo position).

- MD simulations : Model solvation effects in polar aprotic solvents (DMF, acetonitrile) to optimize reaction yields.

- Contradiction resolution : Experimental validation (e.g., LC-MS trapping of intermediates) reconciles computational predictions with observed kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.